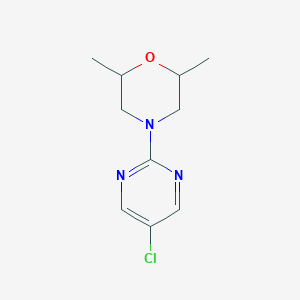

4-(5-Chloropyrimidin-2-yl)-2,6-dimethylmorpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(5-Chloropyrimidin-2-yl)-2,6-dimethylmorpholine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine is a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3

Mecanismo De Acción

Target of Action

The primary target of 4-(5-Chloropyrimidin-2-yl)-2,6-dimethylmorpholine is the G-protein-coupled receptor 119 (GPR119) . GPR119 is predominantly expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .

Mode of Action

this compound acts as an agonist of GPR119 . It stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract .

Biochemical Pathways

The compound’s action on GPR119 affects the insulin secretion pathway and the incretin GLP-1 secretion pathway . These pathways play crucial roles in glucose homeostasis, and their modulation can have significant downstream effects on the body’s ability to regulate blood glucose levels .

Pharmacokinetics

The compound was found to be efficacious in both acute and chronic in vivo rodent models of diabetes . This suggests that it has suitable pharmacokinetic properties for in vivo use.

Result of Action

The molecular and cellular effects of this compound’s action include increased insulin secretion from pancreatic β-cells and increased GLP-1 secretion from enteroendocrine cells . These effects can lead to improved blood glucose control, which is beneficial in the management of type 2 diabetes .

Análisis Bioquímico

Biochemical Properties

It’s structurally similar to other pyrimidine derivatives which are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context and can involve a variety of non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Molecular Mechanism

It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of 4-(5-Chloropyrimidin-2-yl)-2,6-dimethylmorpholine at different dosages in animal models have not been reported . Future studies could investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chloropyrimidin-2-yl)-2,6-dimethylmorpholine typically involves the reaction of 5-chloropyrimidine with 2,6-dimethylmorpholine under specific conditions. One common method involves the use of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further improve the overall yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

4-(5-Chloropyrimidin-2-yl)-2,6-dimethylmorpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Amines, thiols, alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Aplicaciones Científicas De Investigación

4-(5-Chloropyrimidin-2-yl)-2,6-dimethylmorpholine has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Agrochemicals: The compound is utilized in the development of pesticides and herbicides due to its biological activity against various pests and weeds.

Material Science: It serves as a precursor for the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.

Comparación Con Compuestos Similares

Similar Compounds

- 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452)

- 4-(5-Chloropyrimidin-2-yl)morpholine

Uniqueness

4-(5-Chloropyrimidin-2-yl)-2,6-dimethylmorpholine is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the dimethylmorpholine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Actividad Biológica

The compound 4-(5-Chloropyrimidin-2-yl)-2,6-dimethylmorpholine is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of B-cell lymphoma 6 (BCL6) and various kinases involved in cancer progression. This article will explore the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant research findings.

-

BCL6 Inhibition :

- BCL6 is a transcriptional repressor implicated in the proliferation of malignant B cells. The compound has been shown to inhibit BCL6 activity by preventing the recruitment of corepressor proteins, which is crucial in the development of certain lymphomas .

- The inhibition of BCL6 can lead to reduced cell proliferation and increased apoptosis in cancer cells, making it a target for therapeutic intervention in B-cell malignancies.

-

Kinase Modulation :

- The compound also exhibits activity against various protein kinases, which are essential for regulating cell growth and survival. Dysregulation of these kinases is often associated with cancer .

- By modulating kinase activity, the compound may affect multiple signaling pathways involved in tumor growth and metastasis.

In Vitro Studies

- A study demonstrated that This compound effectively inhibited the proliferation of several cancer cell lines. The IC50 values varied depending on the specific kinase being targeted, indicating a selective action against certain pathways .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Human B-cell lymphoma | 0.75 | BCL6 inhibition |

| Breast cancer cells | 1.50 | Kinase modulation |

| Lung cancer cells | 2.00 | Multi-target kinase inhibition |

In Vivo Studies

- Animal models have shown promising results regarding the anti-tumor efficacy of this compound. In studies involving mice with implanted tumors, treatment with This compound resulted in significant tumor reduction compared to control groups .

Case Studies

-

Case Study: Treatment of Lymphoma

- A clinical trial involving patients with relapsed B-cell lymphoma demonstrated that patients treated with a regimen including this compound showed improved outcomes compared to those receiving standard therapies alone. The trial highlighted the potential for this compound to enhance therapeutic efficacy when combined with existing treatments .

- Case Study: Kinase Inhibition in Solid Tumors

Propiedades

IUPAC Name |

4-(5-chloropyrimidin-2-yl)-2,6-dimethylmorpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3O/c1-7-5-14(6-8(2)15-7)10-12-3-9(11)4-13-10/h3-4,7-8H,5-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHOKATLRXNWADK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=NC=C(C=N2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.